Deschloroaripiprazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

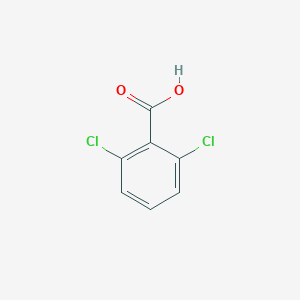

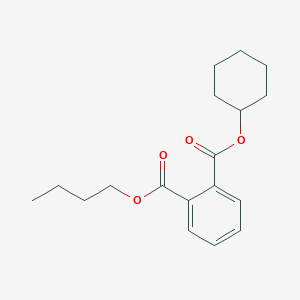

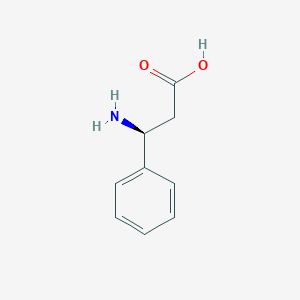

Deschloroaripiprazole is a chemical compound related to aripiprazole, a medication primarily used to treat schizophrenia and bipolar disorder. While specific information on Deschloroaripiprazole is scarce, understanding its chemical structure and properties can be approached by studying related compounds and general principles of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of complex organic molecules like Deschloroaripiprazole often involves multi-step chemical reactions, starting from simpler molecules. For instance, the synthesis of similar compounds has been demonstrated through methods such as the enantioselective oxa-Michael reaction, which could potentially be applied or adapted for Deschloroaripiprazole synthesis (Ravindra, Maity, Das, & Ghorai, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to Deschloroaripiprazole can be elucidated using techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within a molecule and its stereochemistry (Stibrany & Potenza, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds like Deschloroaripiprazole can include processes such as dealkylation, as seen in the degradation of similar molecules by radicals (Lutze et al., 2015). These reactions can significantly affect the chemical properties and biological activity of the compound.

Aplicaciones Científicas De Investigación

Cariprazine and Its Pharmacological Profile

Cariprazine Overview Cariprazine is a novel atypical antipsychotic drug approved for treating adults with schizophrenia and bipolar manic or mixed episodes. It exhibits a partial agonist action on dopamine D2, D3 receptors, and serotonin 5-HT1A receptors, with antagonist effects on 5-HT2A, 5-HT2B, and H1 receptors. This pharmacological differentiation from other antipsychotics, both typical and atypical, is noteworthy. Cariprazine and its metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), have a unique pharmacokinetic profile that contributes to its effectiveness and safety in treating bipolar I disorder and schizophrenia (Patel et al., 2022).

Clinical Applications and Efficacy The clinical efficacy of Cariprazine has been demonstrated in various studies, showcasing its potential benefits as a therapeutic alternative in addressing the clinical needs for better therapy in severe neuropsychiatric conditions. Cariprazine's ability to address a wide array of psychopathological symptoms, including reality distortion, disorganized thought, negative symptoms, mood disturbances, anhedonia, and cognitive impairment, is attributed to its predominantly D3 receptor preferring affinity. This functional selectivity, according to the prevailing neuronal environment, contributes to its efficacy across a broad spectrum of symptoms and to a favorable side effect profile. Cariprazine may be particularly advantageous for patients with predominant negative and cognitive symptoms of schizophrenia, as well as those with metabolic syndrome (Batinić et al., 2021).

Pharmacokinetic Considerations Cariprazine's pharmacokinetics is less dependent on cytochrome P450 enzymes than other drugs in its class, resulting in greater consistency across patients with different genotypes. This pharmacokinetic profile, characterized by the nonenzymatic clearance of Cariprazine, ensures more stable and predictable drug levels in the body, potentially reducing the risk of adverse reactions and increasing treatment efficacy (Vasiliu, 2023).

Mecanismo De Acción

Target of Action

Deschloroaripiprazole, like its parent compound aripiprazole, is believed to primarily target dopaminergic D2 and D3 receptors , as well as serotonin 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

Deschloroaripiprazole acts as a partial agonist at the D2 and 5-HT1A receptors, and as an antagonist at the 5-HT2A receptor . This means it can both stimulate and inhibit dopamine, depending on the receptor and the context .

Biochemical Pathways

The biochemical pathways affected by deschloroaripiprazole are likely similar to those affected by aripiprazole, given their similar receptor targets. These pathways include dopaminergic and serotonergic pathways , which are involved in mood regulation and other cognitive functions . .

Pharmacokinetics

Aripiprazole is metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4, which mainly form its active metabolite dehydro-aripiprazole . Given the structural similarity, deschloroariprazole is likely to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The genetic polymorphism of CYP2D6 can cause variability in plasma concentrations, suggesting that genotype may influence the bioavailability of deschloroaripiprazole .

Result of Action

The molecular and cellular effects of deschloroaripiprazole are likely to be similar to those of aripiprazole, given their similar modes of action. Aripiprazole’s effects include modulation of dopaminergic and serotonergic neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia, bipolar disorder, and major depressive disorder .

Propiedades

IUPAC Name |

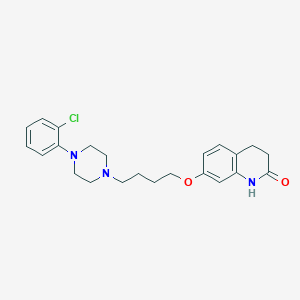

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWZYPOWFMWSAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deschloroaripiprazole | |

CAS RN |

203395-81-7 |

Source

|

| Record name | Deschloro aripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCHLORO ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)